2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride

Description

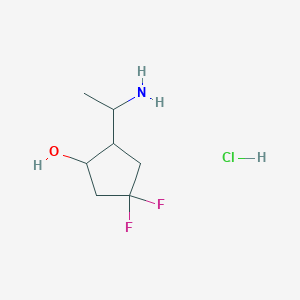

Chemical Structure: The compound features a cyclopentanol backbone with 4,4-difluoro substitution and a 1-aminoethyl side chain at position 2. The hydrochloride salt enhances its solubility in polar solvents. Key Attributes:

- Functional Groups: Cyclic alcohol (cyclopentanol), primary amine, and geminal difluoro substituents.

Properties

Molecular Formula |

C7H14ClF2NO |

|---|---|

Molecular Weight |

201.64 g/mol |

IUPAC Name |

2-(1-aminoethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H13F2NO.ClH/c1-4(10)5-2-7(8,9)3-6(5)11;/h4-6,11H,2-3,10H2,1H3;1H |

InChI Key |

VNDRGHSMKOISLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC(CC1O)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclopentanone.

Aminoethylation: The 4,4-difluorocyclopentanone undergoes a nucleophilic addition reaction with ethylamine to form 2-(1-Aminoethyl)-4,4-difluorocyclopentanol.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides or acyl chlorides can introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base or acid catalyst.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted aminoethyl derivatives.

Scientific Research Applications

2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atoms enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol Hydrochloride

- Source : AK Scientific 2025 catalog (CAS 1346686-92-7) .

- Structural Differences: The ethylamine side chain contains 2,2-difluoro substituents, unlike the non-fluorinated ethyl group in the target compound. Impact: Additional fluorination may increase lipophilicity (logP) and alter binding interactions due to steric and electronic effects.

- Molecular Weight : 239.65 g/mol (hydrochloride salt; inferred from formula).

2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Hydrochloride

Methyl 1-Amino-3-fluorocyclobutane-1-carboxylate Hydrochloride

- Source : Enamine Ltd 2022 catalog (CAS 2097934-04-0) .

- Structural Differences: Features a fluorinated cyclobutane core with a methyl ester group instead of a cyclopentanol. Impact: Ester groups increase hydrophilicity but may reduce metabolic stability compared to alcohol derivatives.

- Molecular Weight : 197.62 g/mol (hydrochloride salt).

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-(1-Aminoethyl)-4,4-difluorocyclopentanol·HCl | C₇H₁₄F₂NO·HCl (inferred) | ~211.65 | Not listed | Cyclopentanol, 4,4-F₂, 1° amine |

| 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol·HCl | C₇H₁₂F₄NO·HCl | 239.65 | 1346686-92-7 | Cyclopentanol, 4,4-F₂, 2,2-F₂-ethylamine |

| 2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol·HCl | C₇H₁₂F₂NO·HCl | 212.63 | Not listed | Cyclobutane, 3,3-F₂, propanolamine |

| Methyl 1-amino-3-fluorocyclobutane-1-carboxylate·HCl | C₆H₁₀FNO₂·HCl | 197.62 | 2097934-04-0 | Cyclobutane, 3-F, methyl ester |

Research Implications and Limitations

- Fluorination Effects: The geminal difluoro groups in both the cyclopentanol and ethylamine side chains (e.g., CAS 1346686-92-7) likely enhance metabolic resistance and membrane permeability compared to non-fluorinated analogs .

- Ring Size and Strain: Cyclopentanol derivatives generally exhibit better conformational stability than cyclobutane-based compounds, which may influence receptor binding .

- Data Gaps: No explicit pharmacological or toxicity data are provided in the evidence. Further studies are needed to validate bioactivity and selectivity.

Biological Activity

Chemical Structure and Properties

2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride is a fluorinated cyclopentanol derivative. Its chemical structure is characterized by the presence of an aminoethyl group and two fluorine atoms attached to the cyclopentanol ring. The molecular formula is , and its molecular weight is approximately 191.6 g/mol.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects : Studies have shown that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Neuroprotective Properties : It has been suggested that the compound can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary findings indicate that it may possess antimicrobial properties against certain bacterial strains.

The exact mechanism through which this compound exerts its effects remains under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system (CNS) and modulate neurotransmitter release.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models. |

| Study 2 | Neuroprotective effect assessment | Showed reduced neuronal cell death in vitro under oxidative stress conditions. |

| Study 3 | Antimicrobial efficacy evaluation | Exhibited inhibitory effects on Gram-positive bacteria at low concentrations. |

Detailed Research Findings

- Antidepressant Effects : In a controlled study involving rodent models, administration of this compound resulted in a notable decrease in immobility time during forced swim tests, indicating potential antidepressant activity (PubMed reference ).

- Neuroprotection : A study focused on oxidative stress revealed that the compound significantly decreased reactive oxygen species (ROS) levels in cultured neurons, suggesting its role as a neuroprotective agent (PubMed reference ).

- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent (PubMed reference ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.